Cas no 1096325-48-2 (1-tert-butylpyrrolidin-3-amine)

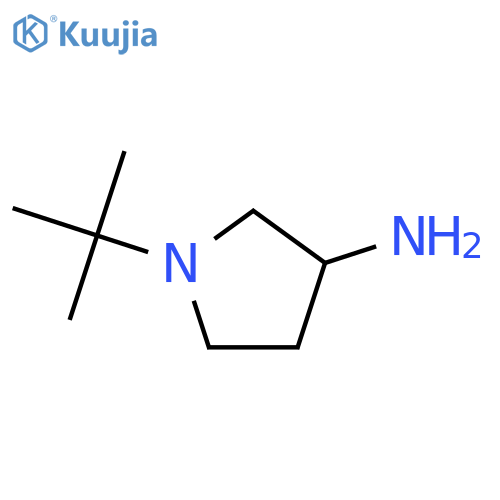

1096325-48-2 structure

商品名:1-tert-butylpyrrolidin-3-amine

CAS番号:1096325-48-2

MF:C8H18N2

メガワット:142.241921901703

MDL:MFCD11640606

CID:3168242

PubChem ID:20628330

1-tert-butylpyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-tert-butylpyrrolidin-3-amine

- SCHEMBL530173

- 1-tert-butyl-3-pyrrolidinamine

- 1-(tert-Butyl)pyrrolidin-3-amine

- SB11953

- 1-tert-Butyl-3-pyrrolidinamine, AldrichCPR

- (S)-1-TERT-BUTYLPYRROLIDIN-3-AMINE

- EN300-295371

- 1096325-48-2

- CS-0183438

- G55832

- AKOS009454791

- AB63519

- 861-961-7

- BS-40459

- MFCD11640606

-

- MDL: MFCD11640606

- インチ: InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(9)6-10/h7H,4-6,9H2,1-3H3

- InChIKey: UTEZMBDWXGWOQJ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)N1CCC(C1)N

計算された属性

- せいみつぶんしりょう: 142.146998583Da

- どういたいしつりょう: 142.146998583Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 164.0±8.0 °C at 760 mmHg

- フラッシュポイント: 54.8±13.6 °C

- じょうきあつ: 2.0±0.3 mmHg at 25°C

1-tert-butylpyrrolidin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-tert-butylpyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-295371-0.1g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95.0% | 0.1g |

$109.0 | 2025-03-19 | |

| Chemenu | CM432600-1g |

1-tert-butyl-3-pyrrolidinamine |

1096325-48-2 | 95%+ | 1g |

$393 | 2023-01-04 | |

| Enamine | EN300-295371-5.0g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95.0% | 5.0g |

$1157.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07010-1G |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95% | 1g |

¥ 1,920.00 | 2023-03-31 | |

| Enamine | EN300-295371-1.0g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95.0% | 1.0g |

$398.0 | 2025-03-19 | |

| Enamine | EN300-295371-0.05g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95.0% | 0.05g |

$73.0 | 2025-03-19 | |

| Enamine | EN300-295371-0.5g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95.0% | 0.5g |

$299.0 | 2025-03-19 | |

| Enamine | EN300-295371-2.5g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95.0% | 2.5g |

$782.0 | 2025-03-19 | |

| eNovation Chemicals LLC | Y1254964-5g |

1-tert-butyl-3-pyrrolidinamine |

1096325-48-2 | 95% | 5g |

$1995 | 2024-06-06 | |

| Enamine | EN300-295371-1g |

1-tert-butylpyrrolidin-3-amine |

1096325-48-2 | 95% | 1g |

$504.0 | 2023-09-06 |

1-tert-butylpyrrolidin-3-amine 関連文献

-

2. Water

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1096325-48-2 (1-tert-butylpyrrolidin-3-amine) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1096325-48-2)1-tert-butylpyrrolidin-3-amine

清らかである:99%

はかる:1g

価格 ($):346.0